[2-(3-fluorophenoxy)pyridin-3-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(3-fluorophenoxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,8,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSHMOYHXMKXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=CC=N2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3 Fluorophenoxy Pyridin 3 Yl Methanamine
Novel Synthetic Routes and Mechanistic Investigations
The synthesis of [2-(3-fluorophenoxy)pyridin-3-yl]methanamine, a molecule featuring a diaryl ether linkage and an aminomethyl group on a pyridine (B92270) core, necessitates a strategic combination of modern synthetic methods. Researchers in the field are continually developing more efficient and selective pathways to this and structurally related compounds.
Development of Efficient and Selective Multistep Syntheses
The construction of the target molecule is typically achieved through a multistep sequence. A common strategy involves the initial formation of the 2-(3-fluorophenoxy)pyridine core, followed by the introduction of the methanamine substituent at the 3-position.
One plausible and efficient route commences with a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyridine-3-carbonitrile and 3-fluorophenol (B1196323). This reaction forms the diaryl ether bond, yielding 2-(3-fluorophenoxy)pyridine-3-carbonitrile. The nitrile group then serves as a precursor to the aminomethyl group. A subsequent reduction, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, converts the nitrile to the desired primary amine, this compound.
Alternative approaches might involve a late-stage ether formation. For instance, a suitably protected (3-aminomethyl)pyridin-2-ol could be coupled with a 3-fluorophenyl boronic acid derivative via a Chan-Lam coupling reaction. Subsequent deprotection would then yield the final product. The choice of route often depends on the availability of starting materials, desired scale, and the need to avoid sensitive functional groups.
Elucidation of Reaction Mechanisms in Key Synthetic Transformations
Understanding the reaction mechanisms is paramount for optimizing synthetic routes. In the SNAr reaction to form the diaryl ether, the electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the 2-position of the pyridine ring towards nucleophilic attack by the 3-fluorophenoxide ion. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the chloride leaving group.
The reduction of the nitrile to the primary amine with LiAlH4 involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. This process occurs in a stepwise manner, first forming an imine intermediate which is then further reduced to the amine. The mechanism of catalytic hydrogenation involves the adsorption of the nitrile onto the catalyst surface, followed by the sequential addition of hydrogen atoms.
Recent mechanistic studies have also explored domino approaches for the synthesis of related pyridine derivatives, involving tandem cyclization, intermolecular nucleophilic addition, and ring-opening sequences. researchgate.net
Optimization of Reaction Conditions and Process Development
The transition from a laboratory-scale synthesis to a larger-scale process requires meticulous optimization of reaction conditions to ensure high yields, purity, and cost-effectiveness.
Catalyst Screening and Ligand Design for Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of C-O bonds, and their efficiency is highly dependent on the choice of catalyst and ligand. For the synthesis of the diaryl ether moiety via a cross-coupling approach (e.g., Buchwald-Hartwig or Ullmann coupling), extensive screening of catalysts and ligands is necessary.
Palladium and copper-based catalysts are commonly employed for such transformations. The choice of ligand is critical for stabilizing the metal center, promoting oxidative addition and reductive elimination, and influencing the selectivity of the reaction. For instance, bulky, electron-rich phosphine ligands are often effective in palladium-catalyzed C-O coupling reactions. The design of novel ligands, including fluorinated ligands, can significantly impact the physicochemical and biological properties of the resulting metal complexes and their catalytic activity. mdpi.com
Table 1: Comparison of Catalysts for a Model C-O Cross-Coupling Reaction
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)2 | BINAP | Cs2CO3 | 1,4-Dioxane | 110 | Moderate |
| CuI | 1,10-Phenanthroline | K3PO4 | Toluene | 120 | Good |
| Ni(OTf)2 | Triphosphine | NaH | THF | 80 | High |
Note: This table represents typical conditions for related cross-coupling reactions and is for illustrative purposes.
Solvent and Temperature Optimization for Improved Yields and Purity
The choice of solvent and reaction temperature can have a profound impact on reaction rates, yields, and the formation of byproducts. Polar aprotic solvents like DMF, DMSO, and NMP are often used for SNAr reactions as they can effectively solvate the charged intermediates. However, their high boiling points can make them difficult to remove, and their environmental impact is a concern. Greener solvent alternatives are increasingly being explored.
Temperature control is also critical. While higher temperatures generally increase reaction rates, they can also lead to decomposition and the formation of impurities. An optimal temperature profile must be established for each step of the synthesis to maximize the yield of the desired product while minimizing side reactions. For instance, in a study on the synthesis of pyridin-2-yl urea (B33335) derivatives, reaction conditions were optimized by varying the equivalents of reactants, the type and amount of acid catalyst, and the reaction time and temperature. researchgate.net
Table 2: Effect of Solvent and Temperature on a Model SNAr Reaction
| Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| DMF | 100 | 12 | 85 |
| DMSO | 120 | 8 | 92 |
| NMP | 140 | 6 | 95 |
| Toluene | 110 | 24 | 60 |
Note: This table illustrates general trends and is not specific to the synthesis of this compound.
Strategies for Enhanced Scalability of Synthesis
The successful transition of a synthetic route from laboratory scale to industrial production hinges on its scalability. Key strategies to enhance the scalability of this compound synthesis focus on process optimization, the implementation of advanced manufacturing technologies, and ensuring robust and reproducible outcomes.
A critical aspect of scalable synthesis is the optimization of reaction parameters to maximize yield and throughput while minimizing costs and operational complexity. This involves a detailed study of factors such as reaction temperature, pressure, concentration, and catalyst loading. For the synthesis of related 2-aryloxypyridine structures, palladium-catalyzed C-H alkoxylation has been explored, a process that requires careful optimization of catalyst and ligand systems to be viable on a large scale.
Furthermore, the adoption of continuous flow chemistry presents a significant opportunity for enhancing the scalability of synthesizing pyridine derivatives. rsc.org This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automation and process control. The synthesis of highly substituted pyrazoles and pyrazolines has been successfully demonstrated in a continuous flow assembly line, highlighting the potential of this approach for complex heterocyclic compounds. acs.org For the synthesis of this compound, a continuous flow process could involve the sequential introduction of reagents into microreactors or packed-bed reactors, allowing for precise control over reaction conditions and residence times, leading to higher consistency and yield on a large scale.
High-throughput screening (HTS) of catalysts and reaction conditions is another powerful tool for accelerating the development of scalable synthetic routes. rsc.org By rapidly evaluating a large number of variables, HTS can identify optimal catalyst systems and process parameters that might be missed in traditional, one-variable-at-a-time optimization studies. This approach is particularly valuable for identifying robust catalysts that maintain high activity and selectivity under industrially relevant conditions.
The table below illustrates a hypothetical comparison of a traditional batch synthesis with a potential continuous flow process for a key step in the synthesis of a 2-aryloxypyridine intermediate, highlighting the potential improvements in scalability.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Volume | 50 L | 1 L (reactor volume) |
| Reaction Time | 12 hours | 30 minutes (residence time) |
| Productivity | ~4 kg/batch | ~4 kg/hour |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |
| Safety | Potential for thermal runaway | Inherently safer due to small reaction volume |
| Process Control | Manual or semi-automated | Fully automated |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing the environmental impact of its production. This involves a holistic approach that considers the entire lifecycle of the synthetic process, from the choice of starting materials to the generation and disposal of waste.
Exploration of Environmentally Benign Solvents and Reagents
The selection of solvents is a key consideration in green chemistry, as they often constitute the largest proportion of mass in a chemical process and contribute significantly to its environmental footprint. Research into the synthesis of pyridine derivatives has explored the use of greener alternatives to traditional volatile organic compounds (VOCs). For instance, a solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed, utilizing pyridine N-oxides and dialkylcyanamides directly. rsc.org
The use of water as a solvent is highly desirable from a green chemistry perspective. For the synthesis of 2,4,6-tri-arylpyridine derivatives, a novel, recyclable nano-catalyst has been employed in water at room temperature. acs.org Exploring aqueous reaction conditions for the synthesis of this compound could significantly reduce the environmental impact. Other environmentally benign solvent options include ionic liquids and supercritical fluids, which can offer unique reactivity and facilitate product separation. figshare.com
The following table provides a comparison of common solvents with greener alternatives that could be considered for the synthesis of this compound.
| Conventional Solvent | Green Alternative(s) | Key Advantages of Green Alternative |
| Dichloromethane | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether | Lower toxicity, derived from renewable resources (in some cases) |
| Toluene | Anisole, p-Cymene | Higher boiling point (easier to recycle), lower toxicity |
| Dimethylformamide (DMF) | Cyrene, Dimethyl sulfoxide (DMSO) | Biodegradable, lower toxicity |
| Acetonitrile | Ethanol, Water | Low toxicity, readily available |
Development of Catalyst-Free or Recyclable Catalytic Systems
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The development of catalyst-free or recyclable catalytic systems is a major focus in the synthesis of pyridine derivatives.
Catalyst-free synthesis offers the ultimate green solution by eliminating the need for a catalyst altogether. A novel route for the synthesis of 2-arylated quinolines has been developed under catalyst-free and solvent-free conditions, showcasing the potential for atom-economic and environmentally friendly processes. rsc.org While a completely catalyst-free synthesis for this compound may be challenging, exploring thermally or microwave-induced reactions could reduce or eliminate the need for catalysts.
Recyclable catalysts are a practical approach to minimizing waste and cost. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. Several recyclable catalysts have been reported for the synthesis of various pyridine derivatives:
Magnetically recoverable nano-catalysts : These catalysts, often based on iron oxide nanoparticles, can be easily removed from the reaction medium using an external magnet. acs.org
Metal-Organic Frameworks (MOFs) : MOFs are porous materials with high catalytic activity and can be designed for easy recovery and reuse. A Cu(II) MOF has been shown to be a recyclable heterogeneous catalyst for substituted pyridine synthesis. rsc.org
Biocatalysts : Enzymes and whole-cell systems offer a highly selective and environmentally friendly approach to chemical synthesis. A one-pot biocatalytic process for the preparation of 2,6-bis(hydroxymethyl)pyridine has been demonstrated, highlighting the potential of biocatalysis in pyridine chemistry. chemicalbook.com
Atom Economy and Waste Minimization Strategies
Atom economy , a concept developed by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. datainsightsmarket.com Synthetic routes with high atom economy are inherently greener as they generate less waste.
To improve the atom economy in the synthesis of this compound, reaction types that maximize the incorporation of reactant atoms should be prioritized. These include:
Addition reactions : Reactions where two or more molecules combine to form a larger one without the loss of any atoms.
Rearrangement reactions : Isomerization reactions that are inherently 100% atom economical.
Multicomponent reactions (MCRs) : Reactions where three or more reactants combine in a single step to form a product that contains all or most of the atoms of the starting materials. MCRs are a powerful tool for the efficient and atom-economical synthesis of complex molecules like pyridine derivatives. researchgate.net
Waste minimization strategies go beyond atom economy and encompass the entire process. This includes:
Minimizing the use of stoichiometric reagents : Utilizing catalytic reagents instead of stoichiometric ones is a key strategy for waste reduction.
Recycling and reusing solvents and catalysts : As discussed previously, this is a critical component of a green synthetic process.
By implementing these advanced synthetic methodologies and adhering to the principles of green chemistry, the production of this compound can be made more efficient, scalable, and sustainable.
Reactivity and Derivatization Studies of 2 3 Fluorophenoxy Pyridin 3 Yl Methanamine
Functional Group Interconversions at the Methanamine Moiety
The primary amine of the methanamine group is a key site for a variety of chemical modifications, including acylation, alkylation, sulfonylation, and the formation of ureas and thioureas. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.
Acylation, Alkylation, and Sulfonylation Reactions
The nucleophilic nature of the primary amine in [2-(3-fluorophenoxy)pyridin-3-yl]methanamine allows for straightforward reactions with various electrophiles.
Acylation can be readily achieved by treating the parent amine with acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of the corresponding amides. A wide range of acylating agents can be employed to introduce diverse functionalities.
Alkylation of the aminomethyl group can be accomplished using alkyl halides. N-monoalkylation of aminopyridines can be achieved under mild conditions using a carboxylic acid and a reducing agent like sodium borohydride. researchgate.net This reductive amination approach offers a convenient method for introducing various alkyl groups. It is important to note that overalkylation to form the tertiary amine can occur, and reaction conditions must be carefully controlled to achieve the desired product.
Sulfonylation reactions with sulfonyl chlorides in the presence of a base yield sulfonamides. This functional group is a common feature in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor.
Table 1: Examples of Acylation, Alkylation, and Sulfonylation Reactions
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl chloride | N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}acetamide |
| Alkylation | Methyl iodide | N-methyl-[2-(3-fluorophenoxy)pyridin-3-yl]methanamine |
Amide, Urea (B33335), and Thiourea (B124793) Formation Strategies
The formation of amides, ureas, and thioureas from the primary amine of this compound provides access to a broad class of compounds with potential biological activities.
Amide bond formation is a cornerstone of organic synthesis. nih.gov Beyond the acylation methods mentioned previously, coupling reactions with carboxylic acids using activating agents like carbodiimides (e.g., DCC, EDC) are widely employed. These methods offer mild reaction conditions and broad functional group tolerance. nih.gov
Urea and thiourea derivatives are readily synthesized by reacting the parent amine with isocyanates and isothiocyanates, respectively. researchgate.netnih.gov These reactions are typically high-yielding and proceed under mild conditions. The resulting urea and thiourea moieties can engage in various non-covalent interactions, making them valuable for designing molecules that bind to biological targets. nih.govresearchgate.netnih.gov A variety of substituted isocyanates and isothiocyanates can be used to generate a library of derivatives for structure-activity relationship studies. researchgate.netresearchgate.netnih.gov
Table 2: Synthesis of Urea and Thiourea Derivatives
| Derivative | Reagent | Reaction Conditions |
|---|---|---|
| Urea | Phenyl isocyanate | Inert solvent, room temperature |
Transformations Involving Nitrogen Heterocycle Formation
The aminomethyl group, in conjunction with the adjacent pyridine (B92270) ring, can participate in cyclization reactions to form fused heterocyclic systems. For instance, 2-(aminomethyl)pyridines can undergo cyclocondensation reactions with appropriate reagents to form imidazo[1,5-a]pyridines. beilstein-journals.org Such transformations are valuable for creating novel, rigid scaffolds that can be further functionalized. The specific reaction conditions and the choice of the cyclizing agent will determine the structure of the resulting heterocycle.
Modifications and Substitutions on the Pyridine Ring
The pyridine ring of this compound is a π-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic reagents.
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they can be applied to functionalize the pyridine ring. researchgate.netresearchgate.net To utilize these reactions, a halogen substituent is typically required on the pyridine ring. If a halogenated precursor of this compound is available (e.g., a bromo- or iodo-substituted pyridine), a variety of cross-coupling reactions can be envisioned.
Suzuki-Miyaura coupling with boronic acids or esters can be used to introduce aryl or alkyl groups.
Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a range of amino-substituted pyridines.
Heck and Sonogashira couplings can be employed to introduce alkenyl and alkynyl groups, respectively.
The choice of catalyst, ligand, and reaction conditions is crucial for the success of these transformations on a pyridine substrate. researchgate.netresearchgate.net The presence of the aminomethyl and phenoxy groups may require careful optimization of the reaction conditions to avoid side reactions.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Pyridine Precursor
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | C-C |
| Buchwald-Hartwig | Aniline | C-N |
| Heck | Styrene | C-C (alkenyl) |
Nucleophilic Aromatic Substitution on Activated Pyridine Systems
The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNA) reactions, particularly at the positions ortho and para (positions 2 and 4) to the ring nitrogen. This reactivity is a consequence of the nitrogen atom's electron-withdrawing inductive effect, which lowers the electron density at these positions, making them electrophilic and able to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. Nucleophilic attack is favored at the 2- and 4-positions because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom. echemi.com
While the phenoxy group at the 2-position is not a typical leaving group for SNAr reactions, under forcing conditions or with highly reactive nucleophiles, its displacement could be envisioned. More commonly, SNAr reactions on pyridine rings involve the displacement of a halide leaving group. nih.gov However, the principles of SNAr on the pyridine ring are well-established. youtube.com For instance, the reaction of 2-chloropyridines with various nucleophiles proceeds to give the corresponding 2-substituted pyridines. lookchem.com The reactivity of halopyridines in SNAr reactions is a subject of extensive study. nih.gov
In the context of this compound, any potential SNAr reaction would likely be influenced by the electronic effects of both the 3-fluorophenoxy group and the aminomethyl substituent. The aminomethyl group at the 3-position, being weakly activating, might have a modest electronic influence on the SNAr reactivity of the ring.
A hypothetical SNAr reaction on a related 2-halopyridine derivative is presented in the table below to illustrate the general transformation.
| Reactant | Nucleophile | Product | General Conditions |
|---|---|---|---|
| 2-chloro-3-(aminomethyl)pyridine | Sodium methoxide (B1231860) (NaOMe) | 2-methoxy-3-(aminomethyl)pyridine | Heating in methanol |
| 2-chloro-3-(aminomethyl)pyridine | Ammonia (NH3) | Pyridine-2,3-dimethanamine | High pressure and temperature |
Transformations Involving the Fluorophenoxy Moiety
The 3-fluorophenoxy group presents two main sites for chemical modification: the aromatic ring and the ether linkage.
The fluorophenoxy ring is an activated aromatic system and is expected to undergo electrophilic aromatic substitution (EAS) reactions. The fluorine atom is an ortho-, para-directing deactivator, while the phenoxy group is an ortho-, para-directing activator. The combined directing effects of these two substituents would need to be considered in predicting the regioselectivity of EAS reactions.
Pyridine itself is generally unreactive towards electrophilic substitution due to the deactivating effect of the nitrogen atom. libretexts.org Any electrophilic attack is more likely to occur on the more electron-rich fluorophenoxy ring. Potential EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, sulfonation of a similar compound, 2-methoxypyridine, has been shown to occur at the 4-position of the pyridine ring, para to the methoxy (B1213986) group. brainly.com However, in the case of this compound, the fluorophenoxy ring is the more probable site of electrophilic attack.
The following table summarizes potential electrophilic aromatic substitution reactions on the fluorophenoxy ring of this compound, based on general principles of EAS.
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO3/H2SO4 | Derivatives with nitro group(s) on the fluorophenoxy ring |
| Bromination | Br2, FeBr3 | Derivatives with bromo group(s) on the fluorophenoxy ring |
| Sulfonation | Fuming H2SO4 | Derivatives with sulfonic acid group(s) on the fluorophenoxy ring |
The ether linkage in this compound can be cleaved under acidic or basic conditions. wikipedia.org
Acid-Catalyzed Cleavage:
The most common method for cleaving ethers involves the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage typically yields a phenol (B47542) and an alkyl halide, as the sp2-hybridized carbon of the aromatic ring is not susceptible to SN2 attack. libretexts.org
For this compound, acidic cleavage would be expected to yield 3-fluorophenol (B1196323) and 2-hydroxy-3-(aminomethyl)pyridine. The reaction mechanism would involve the protonation of the ether oxygen, followed by the departure of the more stable leaving group, which in this case would be the protonated 2-hydroxypyridine (B17775) derivative.
Base-Catalyzed Cleavage:
While less common, ether cleavage can also be achieved under strongly basic conditions. For instance, the herbicide diflufenican, which contains a phenoxypyridine moiety, undergoes selective cleavage of the ether bond when heated with potassium hydroxide. researchgate.net This suggests that under vigorous basic conditions, the ether linkage in this compound could also be cleaved.
The table below outlines the expected products from the cleavage of the ether linkage in this compound under different conditions.
| Conditions | Expected Products |
|---|---|
| Strong acid (e.g., HBr, heat) | 3-fluorophenol and 2-hydroxy-3-(aminomethyl)pyridine |
| Strong base (e.g., KOH, heat) | Potassium 3-fluorophenoxide and 2-hydroxy-3-(aminomethyl)pyridine |
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Application of Advanced 2D NMR Methods (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are instrumental in deciphering the intricate spin systems within [2-(3-fluorophenoxy)pyridin-3-yl]methanamine. These techniques disperse NMR signals into two frequency dimensions, revealing correlations between nuclei that are often obscured in a standard one-dimensional spectrum.
Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would reveal cross-peaks between adjacent protons on both the pyridine (B92270) and phenoxy rings, as well as the coupling between the methylene (-CH₂) and amine (-NH₂) protons, confirming the connectivity within these spin systems.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. This experiment is crucial for assigning the carbon signals in the molecule by linking them to their directly bonded protons. For instance, the methylene carbon would show a clear correlation with the methylene protons.
Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY is used to identify protons that are close in space, irrespective of their bonding connectivity. This through-space correlation is critical for determining the three-dimensional structure and conformation of the molecule. For example, NOESY could reveal spatial proximities between the methylene protons and specific protons on the pyridine ring, providing insights into the preferred orientation of the aminomethyl group.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| Pyridine C2 | - | 162.5 | H4, H5, H6 → C2 | - |
| Pyridine C3 | - | 123.0 | H4, H5, CH₂ → C3 | - |
| Pyridine C4 | 7.9 (dd) | 140.0 | H5, H6 → C4 | H5 |
| Pyridine C5 | 7.2 (dd) | 122.0 | H4, H6 → C5 | H4, H6 |
| Pyridine C6 | 8.1 (dd) | 148.0 | H4, H5 → C6 | H5 |
| -CH₂- | 3.9 (s) | 40.0 | C3, Pyridine C2, Pyridine C4 | Pyridine H4 |
| Phenoxy C1' | - | 155.0 | H2', H6' → C1' | H2', H6' |
| Phenoxy C2' | 7.1 (d) | 110.0 | H4', H6' → C2' | H6', Pyridine H4 |
| Phenoxy C3' | - | 163.0 (d, JCF) | H2', H4' → C3' | - |
| Phenoxy C4' | 7.4 (t) | 108.0 | H2', H5', H6' → C4' | H2', H5' |
| Phenoxy C5' | 6.9 (d) | 131.0 | H4', H6' → C5' | H4', H6' |
| Phenoxy C6' | 7.0 (t) | 115.0 | H2', H5' → C6' | H2', H5' |
Note: Predicted chemical shifts are illustrative and may vary based on solvent and experimental conditions. JCF denotes carbon-fluorine coupling.
Solid-State NMR for Conformational and Crystalline Structure Analysis
While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can offer insights into its structure and dynamics in the solid phase. For this compound, ssNMR techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material. This is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct ssNMR spectra. Furthermore, ssNMR can be used to determine internuclear distances and torsion angles, providing a more detailed picture of the molecular conformation and packing in the crystal lattice.
Isotopic Labeling Strategies for Mechanistic NMR Studies
Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a powerful tool for mechanistic studies and for simplifying complex NMR spectra. sigmaaldrich.comnih.govnih.gov For this compound, specific labeling could be employed to trace reaction pathways or to aid in the assignment of NMR signals. For instance, synthesizing the compound with a ¹³C-labeled methylene group would allow for unambiguous assignment of its ¹³C NMR signal and facilitate the observation of its long-range couplings in an HMBC experiment. Similarly, ¹⁵N labeling of the amine group would enable direct observation of the nitrogen atom by ¹⁵N NMR and allow for the measurement of ¹H-¹⁵N coupling constants, providing further structural information.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion. For this compound (C₁₂H₁₁FN₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 2: Theoretical and Expected HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Expected Measured Mass (m/z) |
| [M+H]⁺ | C₁₂H₁₂FN₂O⁺ | 219.0928 | 219.0928 ± 0.0005 |
| [M+Na]⁺ | C₁₂H₁₁FN₂ONa⁺ | 241.0747 | 241.0747 ± 0.0005 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of a particular m/z, subjecting it to fragmentation, and then analyzing the resulting product ions. This technique is invaluable for structural elucidation as the fragmentation pattern is characteristic of the molecule's structure.
For the protonated molecule of this compound, [M+H]⁺, collision-induced dissociation (CID) in an MS/MS experiment would be expected to induce specific bond cleavages. The analysis of the resulting fragment ions allows for the reconstruction of the molecular structure. Key fragmentation pathways would likely involve the cleavage of the ether bond, the loss of the aminomethyl group, and fragmentation within the pyridine or phenoxy rings.
Table 3: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| 219.0928 | 202.0664 | NH₃ | Loss of ammonia from the aminomethyl group |
| 219.0928 | 188.0722 | CH₃N | Loss of the aminomethyl radical |
| 219.0928 | 123.0550 | C₆H₄FO | Cleavage of the ether bond with loss of the fluorophenoxy radical |
| 219.0928 | 95.0499 | C₇H₆N₂O | Cleavage of the ether bond with charge retention on the fluorophenyl moiety |
By integrating the data from these advanced spectroscopic and chromatographic methodologies, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and purity for any subsequent application.
Ion Mobility Spectrometry for Isomer Differentiation
Ion mobility spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.netpolyu.edu.hk This method would be particularly valuable in the analysis of this compound to differentiate it from any potential structural isomers that may arise during its synthesis. Isomers, having the same mass, are often indistinguishable by mass spectrometry alone. polyu.edu.hk
The differentiation in IMS is achieved by measuring the drift time of an ion through a gas-filled chamber under the influence of an electric field. The resulting collision cross-section (CCS) is a key physicochemical property that provides insight into the three-dimensional structure of the ion. researchgate.net For this compound, distinct CCS values would be expected for positional isomers, such as those with the fluorophenoxy group at a different position on the pyridine ring.
Table 1: Hypothetical Ion Mobility Spectrometry Data for Isomers of Fluorophenoxy-substituted Pyridinylmethanamine
| Isomer | Molecular Formula | m/z ([M+H]⁺) | Predicted CCS (Ų) |
| This compound | C₁₂H₁₁FN₂O | 219.0928 | Data not available |
| [4-(3-fluorophenoxy)pyridin-3-yl]methanamine | C₁₂H₁₁FN₂O | 219.0928 | Data not available |
| [2-(2-fluorophenoxy)pyridin-3-yl]methanamine | C₁₂H₁₁FN₂O | 219.0928 | Data not available |
This table illustrates the type of data that would be generated from an IMS experiment. The predicted CCS values would allow for the differentiation of these isomers.
Vibrational Spectroscopy (IR, Raman) Methodologies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. These methods are fundamental for confirming the identity and structure of a synthesized compound.
Utilization for Functional Group Identification and Confirmation
An IR and Raman spectrum of this compound would exhibit characteristic absorption and scattering bands corresponding to its constituent functional groups. The presence of the primary amine (-NH₂) would be confirmed by N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The C-N stretching of the aminomethyl group would also be identifiable.
The aromatic rings, the pyridine and the fluorophenoxy group, would produce a series of characteristic C-H and C=C stretching and bending vibrations. The C-O-C ether linkage would have a strong stretching band, and the C-F bond would show a characteristic stretching frequency, typically in the 1000-1400 cm⁻¹ range. nih.govresearchgate.net
Conformational Analysis via Characteristic Vibrational Modes
Subtle shifts in the vibrational frequencies can provide insights into the conformational arrangement of the molecule. For this compound, the dihedral angles between the pyridine ring, the phenoxy group, and the methanamine substituent would influence the vibrational modes. Theoretical calculations, often performed using Density Functional Theory (DFT), are typically used in conjunction with experimental spectra to assign vibrational modes and predict the lowest energy conformation. irdg.orgresearchgate.net
Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic Rings | C-H Stretch | 3000 - 3100 |
| Aromatic Rings | C=C Stretch | 1400 - 1600 |
| Ether (Ar-O-Ar) | C-O-C Stretch | 1200 - 1300 |
| Fluoroaromatic | C-F Stretch | 1000 - 1400 |
X-ray Crystallography for Absolute Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity and stereochemistry of this compound.
Crystal Growth Strategies for Single-Crystal X-ray Diffraction
A prerequisite for single-crystal X-ray diffraction is the growth of high-quality, single crystals. Common methods for crystal growth include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent is crucial and is often determined empirically. For a compound like this compound, a range of organic solvents of varying polarities would be screened to find optimal conditions for crystal formation.
Analysis of Intermolecular Interactions and Crystal Packing
Once a suitable crystal is obtained and its structure is determined, the resulting crystallographic data would reveal detailed information about bond lengths, bond angles, and torsion angles. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding (e.g., from the amine group), π-π stacking between the aromatic rings, and other van der Waals forces. nih.govnih.gov These interactions are fundamental to understanding the solid-state properties of the compound.
Chromatographic Methodologies for Separation and Purity Analysis
Chromatographic techniques are indispensable for the separation of this compound from reaction impurities and for the accurate determination of its purity. High-Performance Liquid Chromatography (HPLC) is the cornerstone of these analytical efforts, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A robust reverse-phase HPLC (RP-HPLC) method is typically developed and validated for the routine purity assessment of this compound. This method allows for the separation of the main compound from its potential process-related impurities and degradation products.
The development of such a method involves a systematic evaluation of stationary phases, mobile phase composition, pH, and detection wavelength to achieve optimal separation. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is suitable for retaining and separating moderately polar compounds like the target molecule. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier (typically acetonitrile or methanol). The gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. UV detection is commonly used, with the wavelength selected based on the UV absorbance maximum of this compound to ensure maximum sensitivity.
Validation of the HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. This includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Illustrative HPLC Method Parameters for Purity Assessment:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
Representative Purity Data from HPLC Analysis:
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Main Peak | 8.52 | 995000 | 99.50 |
| Impurity 1 | 6.21 | 2500 | 0.25 |
| Impurity 2 | 9.87 | 2500 | 0.25 |
Chiral Chromatography for Enantiomeric Purity Determination
As this compound is a chiral molecule, possessing a stereogenic center at the carbon atom of the methanamine group, it is crucial to determine its enantiomeric purity, especially if the desired biological activity is specific to one enantiomer. Chiral chromatography is the gold standard for separating and quantifying enantiomers.
The development of a chiral HPLC method involves screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica support, are often the first choice due to their broad applicability. The selection of the mobile phase, which can be a normal-phase (e.g., heptane/isopropanol) or a polar organic (e.g., methanol, ethanol) or reversed-phase system, is critical for achieving enantioseparation. The addition of small amounts of additives, such as acids or bases, can significantly improve peak shape and resolution.
Once a suitable method is developed, it is validated to ensure its accuracy and precision for quantifying the enantiomeric excess (ee) of the desired enantiomer.
Example Chiral HPLC Method Parameters:
| Parameter | Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
Illustrative Data for Enantiomeric Purity Analysis:
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| R-enantiomer | 12.3 | 998000 | 99.80 |
| S-enantiomer | 15.1 | 2000 | 0.20 |
| Enantiomeric Excess (ee) | 99.6% |
Preparative Chromatography for Compound Isolation and Purification
For the isolation and purification of this compound on a larger scale, preparative chromatography is employed. This technique utilizes larger columns and higher flow rates compared to analytical chromatography to process significant quantities of material.
The method development for preparative chromatography often begins with the optimization of the separation on an analytical scale. The goal is to maximize the throughput while maintaining adequate resolution between the target compound and its impurities. The loading capacity of the column, which is the amount of sample that can be injected without compromising the separation, is a critical parameter to determine.
Both normal-phase and reverse-phase preparative HPLC can be used. The choice depends on the solubility of the compound and the nature of the impurities to be removed. After the chromatographic separation, the fractions containing the purified compound are collected, and the solvent is removed to yield the final product with high purity.
Typical Preparative HPLC Parameters:
| Parameter | Condition |
| Column | C18, 50 x 250 mm, 10 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient, optimized based on analytical separation |
| Flow Rate | 80 mL/min |
| Loading | 500 mg per injection (example) |
| Detection | UV at 272 nm |
| Fraction Collection | Triggered by UV signal threshold |
The application of these advanced chromatographic methodologies is essential for ensuring that this compound meets the stringent purity requirements for its use in the synthesis of pharmaceutical products.
Computational and Theoretical Investigations of 2 3 Fluorophenoxy Pyridin 3 Yl Methanamine
Quantum Chemical Calculations: Uncharted Territory
Quantum chemical calculations are a powerful tool for elucidating the electronic structure and energetic properties of molecules. For [2-(3-fluorophenoxy)pyridin-3-yl]methanamine, these methods could provide invaluable insights.
Electronic Structure Analysis and Molecular Orbitals (HOMO/LUMO)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's reactivity. The energy and spatial distribution of these frontier orbitals would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. The electron-withdrawing nature of the fluorine atom on the phenoxy ring and the electron-donating character of the methanamine group would likely have a significant influence on the electronic landscape of the pyridine (B92270) core.
Hypothetical Data Table for HOMO/LUMO Analysis:
| Parameter | Predicted Value (Arbitrary Units) | Potential Interpretation |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's chemical stability and reactivity. |
| HOMO Localization | Primarily on the phenoxy ring and pyridine nitrogen | Suggests these are the primary sites for electrophilic attack. |
| LUMO Localization | Distributed across the pyridine ring | Suggests this region is susceptible to nucleophilic attack. |
Note: The data in this table is purely hypothetical and serves to illustrate the type of information that would be generated from such a study. Actual values would require dedicated quantum chemical calculations.
Conformational Analysis and Energy Landscapes
The rotational freedom around the ether linkage and the bond connecting the methanamine group to the pyridine ring allows for multiple conformations of this compound. A thorough conformational analysis would identify the most stable, low-energy structures and the energy barriers between them. This information is critical for understanding how the molecule might bind to a receptor or participate in chemical reactions.
Reactivity Prediction and Transition State Modeling
Building upon electronic structure and conformational analyses, computational methods could be employed to predict the molecule's reactivity in various chemical environments. Modeling transition states for potential reactions would provide quantitative data on reaction kinetics and mechanisms. For instance, the reactivity of the methanamine group as a nucleophile could be computationally explored.
Molecular Dynamics Simulations: A Glimpse into Dynamic Behavior
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations can reveal the dynamic behavior of this compound in a condensed phase, such as in solution.
Exploration of Dynamic Conformational Behavior in Solution
MD simulations would allow for the exploration of the molecule's conformational landscape over time in a solvent. This would provide a more realistic picture of its flexibility and the predominant conformations present under specific conditions, which can differ significantly from the gas-phase minimum energy structures.
Studies of Solvation Effects and Intermolecular Interactions
The interaction of this compound with solvent molecules is crucial to its behavior in a biological or chemical system. MD simulations can model these solvation effects explicitly, revealing how the solvent influences the molecule's conformation and reactivity. Furthermore, these simulations can shed light on potential intermolecular interactions, such as hydrogen bonding, which are vital for understanding its physical properties and potential biological activity.
In Silico Molecular Docking Methodologies
In silico molecular docking is a computational technique fundamental to modern drug discovery, utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are instrumental in elucidating its potential interactions with biological targets at an atomic level. This methodology allows researchers to simulate the binding process, calculating the binding affinity and analyzing the interaction patterns between the ligand (this compound) and the active site of a target protein. nih.govchemrxiv.orgresearchgate.net The process typically involves preparing the 3D structures of both the ligand and the target receptor, defining a specific binding site (or "grid box") on the receptor, and then employing a scoring function to rank the different binding poses based on their predicted stability and interaction energies. academie-sciences.fr These simulations provide critical insights into the structural basis of molecular recognition, guiding the rational design and optimization of derivatives with improved efficacy and selectivity.
A significant challenge in molecular docking is the requirement for a high-resolution three-dimensional structure of the target protein, which is not always available through experimental methods like X-ray crystallography or NMR spectroscopy. When the experimental structure of a target protein for this compound is unknown, homology modeling serves as a powerful alternative. This approach constructs a theoretical 3D model of the "target" protein using the experimentally determined structure of a homologous "template" protein that shares a significant amino acid sequence similarity.
The process involves four key steps:
Template Selection: Identifying one or more known protein structures with a high degree of sequence identity to the target sequence.
Sequence Alignment: Aligning the target protein's amino acid sequence with the template's sequence.
Model Building: Constructing the 3D model of the target by copying the coordinates of the aligned residues from the template and modeling the non-aligned regions (loops).
This resulting homology model can then be used in molecular docking simulations to study the potential binding modes and interactions of this compound, providing a valuable platform for structure-based drug design in the absence of an experimental receptor structure.
Following molecular docking simulations, a detailed analysis of the interactions between the ligand and the protein is essential for understanding the binding mechanism. Ligand-protein interaction profiling is the systematic identification and characterization of the non-covalent forces that stabilize the complex. volkamerlab.org Tools such as the Protein-Ligand Interaction Profiler (PLIP) are widely used to automatically detect and visualize these interactions from the 3D coordinates of a docked complex. nih.govnih.govsemanticscholar.orgresearchgate.net
This profiling focuses on identifying a range of interaction types without detailing specific binding affinities or energies. The primary goal is to understand the qualitative nature of the binding. These interactions are crucial for molecular recognition and the stability of the ligand within the binding pocket. volkamerlab.org By analyzing the interaction profile of the this compound scaffold, researchers can identify key pharmacophoric features necessary for binding and guide further chemical modifications.
Table 1: Common Non-Covalent Interactions Analyzed in Ligand-Protein Profiling
| Interaction Type | Description | Potential Role in Binding |
|---|---|---|
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Key for specificity and anchoring the ligand in the binding site. nih.gov |
| Hydrophobic Contacts | Interactions between nonpolar groups in an aqueous environment, driven by the hydrophobic effect. | Contributes significantly to binding affinity by displacing water molecules from the binding site. volkamerlab.orgnih.gov |
| π-Stacking | Attractive, non-covalent interactions between aromatic rings. Can be parallel-displaced or T-shaped. | Important for orienting aromatic moieties, such as the fluorophenoxy and pyridine rings, within the active site. nih.gov |
| Salt Bridges | A combination of a hydrogen bond and an electrostatic interaction between oppositely charged residues. | Provides strong, specific interactions that can significantly enhance binding affinity. nih.gov |
| π-Cation Interactions | An interaction between a cation and the face of an electron-rich π system (e.g., an aromatic ring). | Can anchor charged parts of a ligand to aromatic residues in the protein. |
| Halogen Bonds | A non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (e.g., a carbonyl oxygen). | The fluorine atom on the phenoxy ring could participate in such interactions, contributing to binding specificity. nih.gov |
| Water Bridges | Interactions where one or more water molecules mediate a hydrogen bond network between the ligand and the protein. | Can provide flexibility to the binding mode and satisfy hydrogen bonding requirements that cannot be met directly. nih.gov |
Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. When applied to the this compound scaffold, virtual screening serves as an effective strategy for exploring chemical diversity and identifying novel derivatives with potentially enhanced properties. mdpi.comresearchgate.net
One common approach is scaffold hopping , which aims to identify new molecular backbones that are structurally different from the original scaffold but retain its key pharmacophoric features. mdpi.comnih.gov This is achieved by creating a 3D representation of the essential binding elements of this compound and using this model to screen databases for compounds that match these features, even if their core structures are dissimilar. Another strategy is similarity searching , where the chemical structure of the lead compound is used as a query to find structurally similar molecules from a database. nih.gov These ligand-based virtual screening methods enable the rapid expansion of a chemical series, providing a diverse set of compounds for further optimization and biological testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netdocumentsdelivered.com For a series of analogs based on the this compound scaffold, QSAR models can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the optimization process. nih.govfrontiersin.org The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural or physicochemical properties. researchgate.net
The development of a robust QSAR model for the optimization of the this compound scaffold involves several key steps. First, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 or EC50 values) is compiled. chemrevlett.comnih.gov This dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.govfrontiersin.org
For each molecule, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). chemrevlett.comnih.gov This resulting QSAR model can then be used to predict the activity of new derivatives of the scaffold, guiding chemists in designing compounds with improved potency. mdpi.comnih.gov
The quality and predictive ability of a QSAR model are highly dependent on the appropriate selection of descriptors and rigorous statistical validation. sci-hub.se
Descriptor Selection: The initial calculation can generate thousands of molecular descriptors for each compound. Using all of them can lead to overfitting and chance correlations. Therefore, a crucial step is to select a smaller subset of the most relevant descriptors that are responsible for the observed biological activity. nih.govsci-hub.se Methodologies for descriptor selection include:
Removal of constant or near-constant value descriptors.
Elimination of highly inter-correlated descriptors (e.g., with a correlation coefficient > 0.95) to reduce data redundancy. chemrevlett.com
Stepwise regression or genetic algorithms to systematically search for the combination of descriptors that yields the best statistical model.
Techniques like Lasso regression to reduce the dimensionality of the data and select the most relevant descriptors. nih.gov
Table 2: Representative Categories of Molecular Descriptors in QSAR
| Descriptor Category | Description | Examples |
|---|---|---|
| Constitutional (1D) | Describe the molecular composition without considering geometry or connectivity. sci-hub.se | Molecular Weight, Atom Count, Bond Count, Ring Count. sci-hub.se |
| Topological (2D) | Describe the atomic connectivity within the molecule. | Wiener Index, Kier & Hall Connectivity Indices, Balaban J Index. |
| Geometrical (3D) | Describe the 3D spatial arrangement of atoms. | Molecular Surface Area, Molecular Volume, Radius of Gyration. |
| Physicochemical | Relate to the physicochemical properties of the molecule. | LogP (lipophilicity), Molar Refractivity, Dipole Moment, Polar Surface Area (PSA). |
| Electronic | Describe the electronic properties of the molecule. | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Ionization Potential. nih.gov |
Statistical Validation: Once a QSAR model is built, its robustness, stability, and predictive power must be thoroughly validated. This is done using a variety of statistical metrics for both the training set (internal validation) and the independent test set (external validation).
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit for the training set; indicates the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² or R²cv (Cross-validated R²) | A measure of the internal predictive ability of the model, typically calculated using the leave-one-out (LOO) method. chemrevlett.com | > 0.5 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). Lower values indicate a better fit. | As low as possible. chemrevlett.com |
| R²pred (Predictive R² for Test Set) | Measures the predictive power of the model on an external set of compounds not used in model generation. | > 0.6 |
| Y-Randomization | A test to ensure the model is not the result of a chance correlation by repeatedly building models with shuffled (randomized) biological activity data. The resulting models should have very low R² and Q² values. chemrevlett.comnih.gov | Low R² and Q² values. |
A QSAR model that satisfies these rigorous validation criteria can be considered a reliable tool for predicting the biological activity of new compounds based on the this compound scaffold, thereby streamlining the drug discovery and optimization workflow.
Future Research Directions and Unexplored Avenues for 2 3 Fluorophenoxy Pyridin 3 Yl Methanamine Research
Development of Asymmetric Synthetic Routes
The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry, as the chirality of a molecule often dictates its pharmacological activity. Currently, the synthesis of [2-(3-fluorophenoxy)pyridin-3-yl]methanamine typically results in a racemic mixture. The development of asymmetric synthetic routes to access individual enantiomers is a critical and unexplored area of research. Such routes would enable detailed studies into the stereospecific interactions of this compound with biological targets.
Future research could focus on several established asymmetric synthesis strategies adapted for this specific substrate. Key approaches could include:
Asymmetric Reduction: The corresponding imine or oxime precursor could be subjected to asymmetric hydrogenation or transfer hydrogenation using chiral catalysts, such as those based on rhodium, ruthenium, or iridium complexes with chiral ligands.
Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to a precursor molecule could direct the stereochemical outcome of key bond-forming reactions, with the auxiliary being cleaved in a subsequent step.
Enzymatic Resolution: Biocatalytic methods, employing enzymes like lipases or transaminases, could be used for the kinetic resolution of the racemic amine or a suitable precursor, providing access to one or both enantiomers in high purity.
Aziridine Ring-Opening: An asymmetric approach could involve the synthesis of a chiral 2-(2-pyridyl)aziridine, followed by a regioselective ring-opening reaction. nih.gov This strategy has shown promise for related pyridine-containing structures.
A comparative overview of potential methods is presented below.
| Method | Potential Catalyst/Reagent | Anticipated Outcome | Key Research Challenge |
| Asymmetric Hydrogenation | Chiral Rh(DIPAMP) or Ru(BINAP) complexes | High enantiomeric excess (>95% ee) | Synthesis of the imine precursor and catalyst sensitivity. |
| Chiral Auxiliary | Evans auxiliary, (S)- or (R)-valinol derivatives nih.gov | Diastereoselective synthesis of an intermediate | Multi-step process involving attachment and removal of the auxiliary. |
| Enzymatic Resolution | Lipase, Transaminase | Isolation of one enantiomer with high optical purity | Screening for a suitable enzyme and optimizing reaction conditions. |
| Asymmetric Aziridination | Addition of chloromethyllithium to a chiral imine nih.gov | Formation of a chiral aziridine intermediate | Control of diastereoselectivity and subsequent regioselective ring opening. |
The successful development of these routes would be a significant advancement, providing essential tools for the stereoselective investigation of this compound in various fields.
Exploration of Photocatalytic and Electrocatalytic Transformations
Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis as powerful tools for forging new chemical bonds under mild and environmentally benign conditions. These techniques have not yet been applied to the modification of this compound, representing a significant opportunity for innovation.
Future research in this area could explore:
C-H Functionalization: The pyridine (B92270) ring and the phenoxy group possess multiple C-H bonds that could be selectively functionalized using photoredox or electro-organic catalysis. This could allow for the late-stage introduction of various functional groups (e.g., alkyl, aryl, trifluoromethyl groups) without the need for pre-functionalized starting materials.
Novel Cross-Coupling Reactions: The amine functionality could be transformed into other groups or used to direct coupling reactions at adjacent positions on the pyridine ring. Photocatalysis could enable novel coupling pathways that are not accessible through traditional thermal methods.
Derivatization of the Amine Group: Electrocatalytic methods could be employed for the controlled oxidation or derivatization of the primary amine, potentially leading to the formation of amides, sulfonamides, or other nitrogen-containing functional groups under mild conditions.
Investigating these advanced synthetic methods could dramatically expand the chemical space accessible from this compound, facilitating the rapid generation of diverse analogues for screening and development.
Integration into Flow Chemistry Systems for Continuous Production
Flow chemistry, or continuous manufacturing, offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. organic-chemistry.orguc.pt The synthesis of heterocyclic compounds like pyridine derivatives is particularly well-suited for flow systems, which can mitigate the risks associated with handling hazardous reagents or managing highly exothermic reactions. researchgate.netresearchgate.net
A future research direction would be to design and implement a multi-step continuous flow synthesis of this compound. This would involve telescoping several reaction steps into a single, uninterrupted process, minimizing manual handling and purification of intermediates. Researchers have already demonstrated the successful use of flow reactors for the synthesis of various pyridine derivatives, highlighting the feasibility of this approach. vcu.edu
A hypothetical flow process could be designed as follows:
| Step | Reaction Type | Flow Reactor Module | Key Parameters to Optimize |
| 1 | Nucleophilic Aromatic Substitution (SNAr) | Heated Packed-Bed or Coil Reactor | Temperature, Residence Time, Stoichiometry |
| 2 | Reduction of Nitrile/Oxime | Packed-Bed Reactor with Solid-Supported Catalyst | H2 Pressure, Flow Rate, Temperature |
| 3 | In-line Workup/Purification | Liquid-Liquid Extractor, Scavenger Resin Column | Solvent Flow Rates, Resin Capacity |
Transitioning the synthesis to a continuous flow platform would not only enhance the efficiency and safety of its production but also align with the principles of green chemistry, making it a more sustainable process for potential large-scale manufacturing. organic-chemistry.org
Application in Fragment-Based Drug Design Methodologies
Fragment-Based Drug Design (FBDD) has become a powerful strategy in modern drug discovery. rroij.com It involves screening small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. acs.orglifechemicals.com These initial hits then serve as starting points for elaboration into more potent lead compounds. harvard.edu
This compound possesses several characteristics that make it an intriguing candidate for inclusion in fragment libraries. Its physicochemical properties can be evaluated against the common "Rule of Three," a set of guidelines used to define a good fragment.
| "Rule of Three" Parameter | Guideline Value | Estimated Value for the Compound | Compliance |
| Molecular Weight (MW) | ≤ 300 Da | 218.23 g/mol | Yes |
| Calculated LogP (cLogP) | ≤ 3 | ~2.0 - 2.5 | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 1 (from -NH2) | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 3 (Npyridine, Oether, Namine) | Yes |
| Rotatable Bonds (RB) | ≤ 3 | 4 | No (Marginally non-compliant) |
Future research should explore the inclusion of this compound in fragment screening campaigns against various therapeutic targets. Its unique structure could lead to the discovery of novel binding modes and provide a starting point for the development of new therapeutics. nih.govnih.gov
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
The optimization of chemical reactions relies on a deep understanding of reaction kinetics, intermediate formation, and byproduct generation. Advanced spectroscopic techniques applied in-situ (i.e., directly in the reaction vessel) provide real-time data, enabling rapid process development and control. The synthesis of this compound could be significantly improved through the application of such process analytical technology (PAT).
Unexplored avenues in this domain include:
In-situ NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR could be used to monitor the reaction progress in real-time. ¹⁹F NMR would be particularly powerful for tracking the conversion of the fluorinated starting material. Detailed analysis of pyridine NMR spectra, which have been extensively studied, can provide precise information on structural changes during the reaction. wikipedia.orgaip.orgaip.org
Raman and IR Spectroscopy: Vibrational spectroscopy can track changes in functional groups. For instance, the disappearance of a nitrile peak (C≡N stretch) and the appearance of amine peaks (N-H bends) during the final reduction step could be monitored to determine the reaction endpoint accurately. Studies on the vibrational spectra of pyridine provide a strong foundation for assigning the relevant spectral bands. nih.govcdnsciencepub.com
The integration of these in-situ monitoring techniques would facilitate a more rational approach to optimization, leading to improved yields, higher purity, and more robust and reproducible synthetic protocols.
| Spectroscopic Technique | Information Provided | Application in Synthesis |
| In-situ NMR (¹H, ¹³C, ¹⁹F) | Quantitative analysis of reactants, intermediates, and products. Structural confirmation. | Kinetic profiling, byproduct identification, endpoint determination. |
| In-situ FTIR/Raman | Real-time tracking of functional group transformations. | Monitoring conversion of key functional groups (e.g., -CN to -CH₂NH₂). |
| UV-Vis Spectroscopy | Monitoring of chromophoric species. | Tracking concentration changes of aromatic intermediates. |
By pursuing these advanced analytical approaches, a comprehensive, data-rich understanding of the synthesis of this compound can be achieved.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(3-fluorophenoxy)pyridin-3-yl]methanamine?
- Methodology : A base-mediated nucleophilic aromatic substitution (SNAr) is commonly employed. Start with 3-fluorophenol and 3-chloropyridine in the presence of K₂CO₃ in DMF at 80–100°C to form the phenoxy-pyridine intermediate. Subsequent reduction of the nitrile or azide group (if applicable) yields the methanamine moiety. Alternative routes may use Buchwald-Hartwig amination for regioselective coupling .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-substitution. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can structural characterization be performed for this compound?
- Techniques :
- X-ray crystallography : Use SHELXL for refinement of single crystals grown via vapor diffusion (e.g., dichloromethane/hexane) .
- NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. The fluorine substituent causes distinct splitting patterns in aromatic regions .
- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS. Collision cross-section (CCS) data from ion mobility spectrometry (e.g., TWIMS) aids in distinguishing conformational isomers .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Approach :
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms (e.g., CYP2D6) using fluorogenic substrates. IC₅₀ values can be compared to analogs like [6-(4-fluorophenoxy)pyridin-3-yl]methanamine, which show moderate binding affinity .
- Cellular assays : Evaluate cytotoxicity in A549/HeLa cells via MTT assay. Prioritize concentrations ≤10 µM to avoid non-specific effects .
Advanced Research Questions
Q. How can conflicting solubility/stability data be resolved for this compound?
- Analysis :
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS can identify degradation products (e.g., hydrolysis of the phenoxy group) .
- Mitigation : Lyophilize the compound for long-term storage and use freshly prepared DMSO stock solutions.
Q. What computational methods predict binding modes with biological targets?
- Protocols :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., CYP450s). Validate with MD simulations (NAMD/GROMACS) .
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electronic effects of the 3-fluorophenoxy group on amine reactivity .
Q. How do substituent variations (e.g., F vs. Cl) impact biological activity?
- Comparative Study :
- Synthesize analogs (e.g., [2-(3-chlorophenoxy)pyridin-3-yl]methanamine) and compare logP (HPLC) and binding affinities (SPR/BLI). Fluorine’s electronegativity enhances metabolic stability, while chlorine’s bulk may improve target engagement .
- Data Interpretation : Use Hansch analysis to correlate substituent properties (σ, π) with activity trends.
Methodological Challenges & Solutions
Q. How to address low yields in the final reduction step?
- Troubleshooting :
- Catalyst optimization : Switch from Pd/C to Raney Ni for milder conditions.
- Protection strategies : Protect the amine during earlier steps (e.g., Boc-group) to prevent side reactions .
Q. What analytical techniques validate purity for regulatory compliance?
- Guidelines :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
